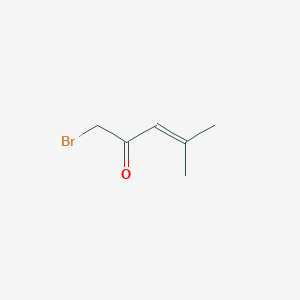
1-Bromo-4-methyl-3-penten-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-4-methyl-3-penten-2-one is an organic compound with the molecular formula C₆H₉BrO It is a brominated derivative of 4-methyl-3-penten-2-one and features a bromine atom attached to the first carbon of the pentenone chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Bromo-4-methyl-3-penten-2-one can be synthesized through the bromination of 4-methyl-3-penten-2-one. The reaction typically involves the addition of bromine (Br₂) to 4-methyl-3-penten-2-one in the presence of a solvent like carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂). The reaction is carried out at room temperature, and the product is purified through distillation or recrystallization.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and bromine, with careful control of reaction conditions to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards.
Análisis De Reacciones Químicas
Types of Reactions: 1-Bromo-4-methyl-3-penten-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH⁻), alkoxide (RO⁻), or amine (NH₂⁻) groups.
Reduction: The compound can be reduced to 4-methyl-3-penten-2-ol using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Oxidation: Oxidation of this compound can yield 4-methyl-3-pentenoic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Common Reagents and Conditions:
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.
Reduction: Conducted in anhydrous conditions to prevent the decomposition of reducing agents.
Oxidation: Performed in aqueous or organic solvents under controlled temperature conditions.
Major Products:
Nucleophilic Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: 4-Methyl-3-penten-2-ol.
Oxidation: 4-Methyl-3-pentenoic acid.
Aplicaciones Científicas De Investigación
1-Bromo-4-methyl-3-penten-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in studying reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-Bromo-4-methyl-3-penten-2-one involves its reactivity towards nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The compound can also participate in addition reactions due to the presence of the double bond in the pentenone chain. These reactions are mediated by the interaction of the compound with specific molecular targets and pathways, depending on the reaction conditions and reagents used.
Comparación Con Compuestos Similares
1-Bromo-4-methyl-3-penten-2-one can be compared with other similar compounds such as:
4-Methyl-3-penten-2-one: Lacks the bromine atom and has different reactivity and applications.
1-Bromo-3-penten-2-one: Similar structure but without the methyl group, leading to different chemical properties.
4-Bromo-3-penten-2-one:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C6H9BrO |
|---|---|
Peso molecular |
177.04 g/mol |
Nombre IUPAC |
1-bromo-4-methylpent-3-en-2-one |
InChI |
InChI=1S/C6H9BrO/c1-5(2)3-6(8)4-7/h3H,4H2,1-2H3 |
Clave InChI |
ZDGHPWNIHFBZIE-UHFFFAOYSA-N |
SMILES canónico |
CC(=CC(=O)CBr)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


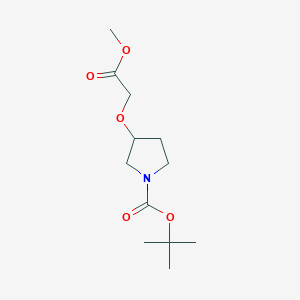
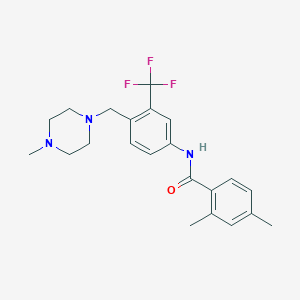
![(s)-2-Amino-3-(3h-benzo[e]indol-1-yl)propanoic acid](/img/structure/B12972230.png)
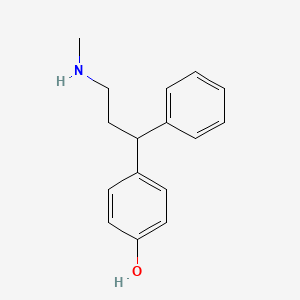
![8-Chloro-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-one](/img/structure/B12972244.png)
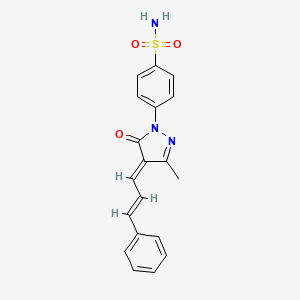

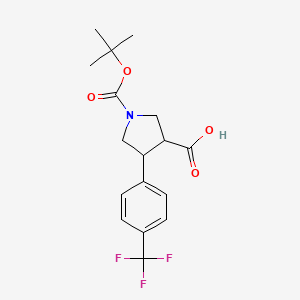
![(S)-1-(2,2-difluorobenzo[d][1,3]dioxol-4-yl)prop-2-en-1-amine hydrochloride](/img/structure/B12972269.png)
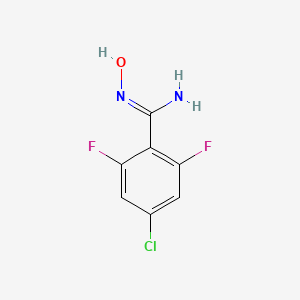
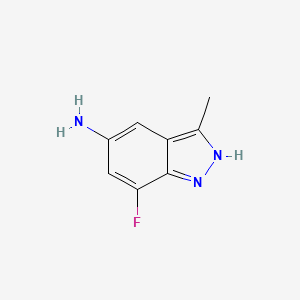
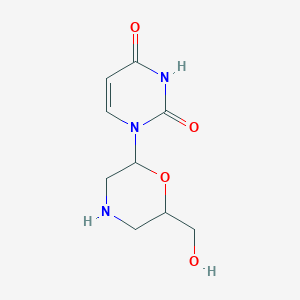
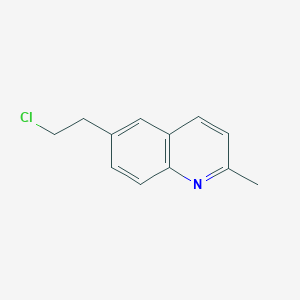
![N-Hydroxypyrazolo[1,5-a]pyrazine-3-carboximidamide](/img/structure/B12972310.png)
